molecular formula C14H16N2O6 B014171 Bis-(maleimidoethoxy) ethane CAS No. 115597-84-7

Bis-(maleimidoethoxy) ethane

Cat. No. B014171
M. Wt: 308.29 g/mol
InChI Key: FERLGYOHRKHQJP-UHFFFAOYSA-N
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Patent
US09193139B2

Procedure details

The general procedure was carried out using maleic anhydride (13.23 g, 135 mmol), 2,2′-(ethylenedioxy)bis(ethylamine) (10.0 g, 67.5 mmol), sodium acetate (1.11 g, 13.5 mmol), and acetic anhydride (15.15 g, 148 mmol). The resulting compound was purified by column chromatography (95:5 DCM:EtOAc), and the product obtained as a white solid (4.5 g/22%).
Quantity
13.23 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
1.11 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.[CH2:8]([CH2:13][O:14][CH2:15][CH2:16][NH2:17])[O:9][CH2:10][CH2:11][NH2:12].[C:18]([O-:21])(=O)[CH3:19].[Na+].[C:23](OC(=O)C)(=[O:25])[CH3:24]>>[CH2:13]([O:14][CH2:15][CH2:16][N:17]1[C:1](=[O:7])[CH:2]=[CH:3][C:4]1=[O:5])[CH2:8][O:9][CH2:10][CH2:11][N:12]1[C:18](=[O:21])[CH:19]=[CH:24][C:23]1=[O:25] |f:2.3|

Inputs

Step One
Name
Quantity
13.23 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(OCCN)COCCN
Step Three
Name
Quantity
1.11 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
15.15 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting compound was purified by column chromatography (95:5 DCM:EtOAc)
CUSTOM
Type
CUSTOM
Details
the product obtained as a white solid (4.5 g/22%)

Outcomes

Product
Name
Type
Smiles
C(COCCN1C(C=CC1=O)=O)OCCN1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.